Computed LogP (XLogP3-AA) Compared to N‑Acetyl and N‑Cyclopropylcarbonyl Analogs
The 2,2‑dimethylcyclopropanecarbonyl group confers an XLogP3‑AA of 1.2, whereas the corresponding N‑acetyl analog (2‑[4‑acetylpiperazin‑1‑yl]pyrimidine) is predicted to have an XLogP of approximately 0.3–0.5, and the N‑cyclopropanecarbonyl analog is predicted at approximately 0.9–1.1 [1]. The increase of approximately 0.3–0.9 log units translates to a 2‑ to 8‑fold enhancement in calculated membrane partitioning under passive diffusion conditions, which may influence target engagement in cellular assays [1][2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.2 |
| Comparator Or Baseline | N‑acetyl analog: ~0.3–0.5; N‑cyclopropanecarbonyl analog: ~0.9–1.1 (predicted) |
| Quantified Difference | ΔXLogP ≈ 0.3–0.9 units (2‑ to 8‑fold partitioning advantage) |
| Conditions | XLogP3-AA algorithm (PubChem 2021.05.07 release); comparator values estimated from structural analogs in PubChem |
Why This Matters
Higher lipophilicity within a moderate range (XLogP 1–3) is associated with improved passive membrane permeability, which is critical for intracellular target engagement in CCR4‑expressing immune cells or kinase‑dependent cancer cells.
- [1] PubChem. (2024). 2-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine, CID 131946441. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-[4-Acetylpiperazin-1-yl]pyrimidine, CID 15197613; 2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyrimidine, CID 15197614. National Center for Biotechnology Information. View Source
